酮咯酸托美沙胺

概述

描述

酮洛芬妥拉明是一种非甾体抗炎药 (NSAID),属于杂环乙酸衍生物类。它广泛用于其有效的镇痛、抗炎和退热特性。 酮洛芬妥拉明通常用于短期管理中度至重度疼痛,尤其是在术后环境中 .

科学研究应用

酮洛芬妥拉明在科学研究中有着广泛的应用:

化学: 它被用作分析化学中的参考化合物,用于方法开发和验证.

生物学: 关于其对细胞通路和基因表达的影响的研究很常见。

作用机制

酮洛芬妥拉明通过抑制前列腺素的合成发挥作用,前列腺素是疼痛、炎症和发烧的介质。它非选择性地抑制环氧合酶-1 (COX-1) 和环氧合酶-2 (COX-2) 酶。 这种抑制减少了前列腺素的产生,从而导致疼痛和炎症减轻 .

安全和危害

生化分析

Biochemical Properties

Ketorolac Tromethamine acts at the cyclooxygenase pathway of arachidonic acid metabolism to inhibit prostaglandin biosynthesis . It interacts with enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), inhibiting their activity . This interaction leads to a decrease in the formation of prostaglandins, molecules which contribute to the nociceptive transmission in the spinal cord .

Cellular Effects

Ketorolac Tromethamine has significant effects on various types of cells and cellular processes. It reduces the production of prostaglandin by inhibiting the activity of COX-2, thereby achieving analgesic, anti-inflammatory, and antipyretic effects . It also appears to inhibit platelet aggregation induced by arachidonic acid and collagen . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ketorolac Tromethamine, like that of other NSAIDs, is not completely understood but may be related to prostaglandin synthetase inhibition . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The peak analgesic effect of Ketorolac Tromethamine occurs within 2 to 3 hours and is not statistically significantly different over the recommended dosage range . The greatest difference between large and small doses of Ketorolac Tromethamine is in the duration of analgesia . Over time, the drug is extensively metabolized through glucuronidation and oxidation, with little if any drug eliminated unchanged .

Dosage Effects in Animal Models

In animal models, the pharmacokinetics of Ketorolac Tromethamine was observed to be linear after single oral doses ranging from 0.25 to 16 mg/kg . The effects of the product vary with different dosages, and toxic or adverse effects may be observed at high doses .

Metabolic Pathways

Ketorolac Tromethamine is heavily metabolized via hydroxylation or conjugation in the liver . The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .

Transport and Distribution

Ketorolac Tromethamine is rapidly absorbed and efficiently distributed following oral and intramuscular doses in all species . The drug is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs .

准备方法

合成路线和反应条件: 酮洛芬妥拉明的合成涉及多个步骤。一种常见的方法是从 2,5-二甲氧基四氢呋喃与 2-(2-氨基乙基) 二乙基丙二酸酯反应开始,形成中间体。 然后将该中间体进行进一步反应以生成酮洛芬妥拉明 . 另一种方法包括在碱性水解和酸化条件下,使 5-苯甲酰-2,3-二氢-1H-吡咯并[1,2-a]吡啶-1-羧酸与妥拉明反应 .

工业生产方法: 酮洛芬妥拉明的工业生产通常涉及优化合成路线以提高产量和纯度。 强调使用绿色催化剂和环境友好型试剂,使工艺更加可持续和经济高效 .

化学反应分析

反应类型: 酮洛芬妥拉明会发生各种化学反应,包括:

氧化: 它可以在特定条件下氧化,形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在芳香环或其他反应位点发生.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 采用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化剂和其他亲电子试剂用于取代反应.

主要形成的产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以导致形成具有改变的药理学性质的酮洛芬衍生物 .

相似化合物的比较

酮洛芬妥拉明通常与其他 NSAIDs 相比,例如布洛芬、萘普生和双氯芬酸。虽然所有这些化合物都具有相似的作用机制,但酮洛芬妥拉明在管理严重疼痛方面的效力和有效性是独特的。 与一些 NSAIDs 不同,由于其强大的镇痛作用且没有成瘾风险,它通常用作阿片类药物的替代品 .

类似化合物:

布洛芬: 通常用于轻度至中度疼痛和炎症。

萘普生: 以其更长的作用时间而闻名。

双氯芬酸: 通常用于其强大的抗炎特性.

酮洛芬妥拉明以其在急性疼痛管理中的高疗效而脱颖而出,使其成为临床环境中宝贵的工具。

属性

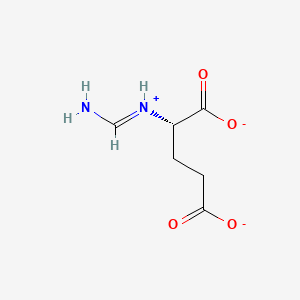

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ketorolac tromethamine involves the conversion of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid to Ketorolac, which is then reacted with tromethamine to produce Ketorolac tromethamine.", "Starting Materials": [ "5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ketorolac", "Tromethamine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is reacted with sodium hydroxide and water to form the sodium salt of the acid.", "Step 2: The sodium salt is then reacted with Ketorolac in the presence of hydrochloric acid to produce Ketorolac sodium salt.", "Step 3: The Ketorolac sodium salt is then reacted with tromethamine in the presence of water to produce Ketorolac tromethamine.", "Step 4: The product is then extracted with ethyl acetate and purified to obtain the final product." ] } | |

| ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics | |

CAS 编号 |

74103-07-4 |

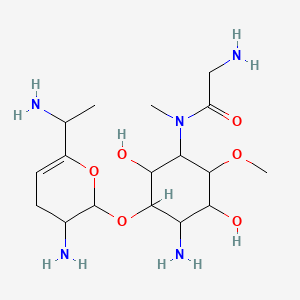

分子式 |

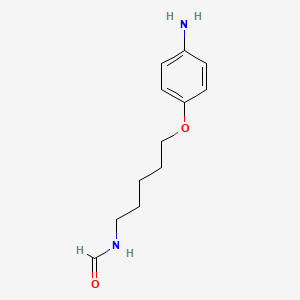

C19H24N2O6 |

分子量 |

376.4 g/mol |

IUPAC 名称 |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |

InChI 键 |

BWHLPLXXIDYSNW-UHFFFAOYSA-N |

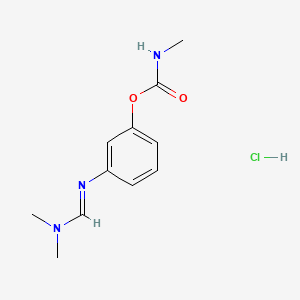

SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

规范 SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |

外观 |

Solid powder |

| 74103-07-4 | |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

>56.5 [ug/mL] (The mean of the results at pH 7.4) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。